molecular formula C16H14N2OS B2598152 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1210874-06-8

3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No. B2598152
CAS RN: 1210874-06-8
M. Wt: 282.36
InChI Key: FCMVXVVGUMCAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Chemical Reactions Analysis

The chemical compound ‘3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide’ is a versatile material used in scientific research. Its diverse applications include drug discovery, organic synthesis, and material science.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. In the case of 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, it’s worth exploring its potential against viral infections. For instance:

Microbial Inhibition

Thiophene derivatives have been investigated for their antimicrobial properties. Compound 12, derived from this compound, exhibited significant inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Other Potential Applications

While more research is needed, consider exploring the following areas:

Mechanism of Action

While specific information about the mechanism of action of ‘3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide’ is not available, a similar compound has been suggested for in-depth studies as a possible 5-LOX inhibitor .

properties

IUPAC Name

3-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-3-1-4-13(9-12)15(19)18-11-16(6-7-16)14-5-2-8-20-14/h1-5,8-9H,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMVXVVGUMCAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.